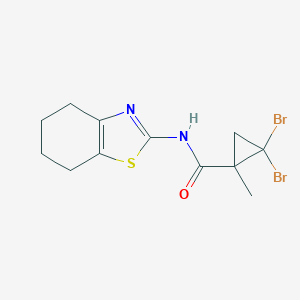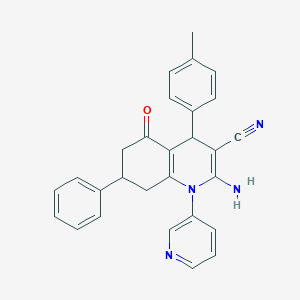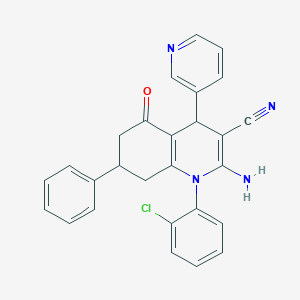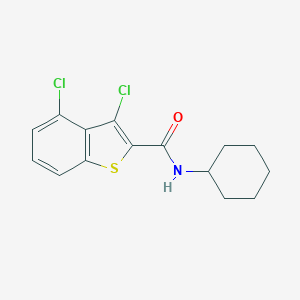![molecular formula C21H25NO6S B451452 methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 445016-26-2](/img/structure/B451452.png)
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzo[b]thiophene and is related to a series of compounds that have been synthesized and evaluated for antiproliferative activity and inhibition of tubulin polymerization . The most promising compound in this series was found to inhibit cancer cell growth at subnanomolar concentrations and interact strongly with tubulin by binding to the colchicine site .
Synthesis Analysis
The synthesis of this compound involves the creation of inhibitors of tubulin polymerization based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . The synthesis process has been evaluated for its antiproliferative activity, inhibition of tubulin polymerization, and cell cycle effects .Molecular Structure Analysis
The molecular structure of this compound is based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . It has been found that the methoxy group located at the C-4 or at the C-7 position resulted in antiproliferative activity .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as an inhibitor of tubulin polymerization . It interacts strongly with tubulin by binding to the colchicine site .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 345.3 g/mol, a topological polar surface area of 94.1 Ų, and a complexity of 457 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of thiophene derivatives, including compounds similar to the specified chemical, involves reactions like the Gewald synthesis. These processes have been employed to create a variety of 2-aminothiophene derivatives, demonstrating a broad utility in generating structurally complex and diverse molecules (Nikolakopoulos et al., 2006). Additionally, methods for the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through unexpected dehydrogenation of similar thiophene carboxylates have been developed, showcasing innovative approaches to obtain these compounds in good to excellent yields (Adib et al., 2014).
Potential Applications
- Some synthesized thiophene derivatives have been evaluated as adenosine A1 receptor allosteric enhancers, indicating potential pharmaceutical applications. These compounds, including those structurally related to the specified chemical, have shown to be more potent and efficacious than previous enhancers, suggesting a promising area for further pharmacological research (Nikolakopoulos et al., 2006).
- The application of thiophene derivatives as disperse dyes demonstrates their utility in materials science. These compounds, upon diazotization and coupling with various components, have yielded azo dyes with good coloration and fastness properties on polyester, illustrating their relevance in textile and polymer industries (Sabnis & Rangnekar, 1989).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could involve further exploration of its antiproliferative activity and its role as an inhibitor of tubulin polymerization . Additionally, more research could be done to explore the effects of different substitutions on the benzo[b]thiophene molecular skeleton .
Propriétés
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-25-14-10-12(11-15(26-2)18(14)27-3)19(23)22-20-17(21(24)28-4)13-8-6-5-7-9-16(13)29-20/h10-11H,5-9H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPVNTWRLYJGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-2,3-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B451373.png)


![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B451378.png)
![ethyl {2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B451382.png)
![2-Methoxyethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451383.png)
![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)
![2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B451388.png)

![Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451391.png)
